molecular formula C3H2F4O B3051766 1,1,1,3-Tetrafluoroacetone CAS No. 359-43-3

1,1,1,3-Tetrafluoroacetone

Cat. No.: B3051766
CAS No.: 359-43-3
M. Wt: 130.04 g/mol
InChI Key: CHAACYSLCZLAEN-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoroacetone is an organofluorine compound with the molecular formula C₃H₂F₄O. It is a colorless liquid known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrafluoroacetone can be synthesized through several methods. One common approach involves the fluorination of acetone derivatives. For instance, the reaction of acetone with fluorinating agents such as sulfur tetrafluoride (SF₄) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced fluorinating agents and catalysts to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3-Tetrafluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1,3-Tetrafluoroacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3-tetrafluoroacetone involves its interaction with various molecular targets. Its fluorine atoms contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Uniqueness: 1,1,1,3-Tetrafluoroacetone stands out due to its specific fluorination pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability .

Properties

IUPAC Name

1,1,1,3-tetrafluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-1-2(8)3(5,6)7/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAACYSLCZLAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375227
Record name 1,1,1,3-TETRAFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-43-3
Record name 1,1,1,3-TETRAFLUOROACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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